Computational methods, such as density functional theory (DFT) calculations, are frequently employed to complement experimental data and gain deeper insights into the electronic structure, molecular orbitals, and other physicochemical properties of these compounds [, , ].
Several (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have been investigated for their potential as antimicrobial agents [, ]. For example, a series of 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives demonstrated promising antibacterial and antifungal activity []. Further research is needed to explore the full potential of these compounds as novel antimicrobial agents and to determine their efficacy against a wider range of pathogens.
Research has shown that certain (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives possess anticonvulsant and antinociceptive properties []. Notably, compound 14 from [] exhibited significant activity in various animal seizure models and demonstrated efficacy against pain responses in different pain models. These findings highlight the potential of this class of compounds for developing new treatments for epilepsy and chronic pain.
(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have emerged as potent and selective inhibitors of the αvβ6 integrin, a potential therapeutic target for various diseases, including idiopathic pulmonary fibrosis [, ]. The compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt from [] exhibited high affinity for the αvβ6 integrin and favorable pharmacokinetic properties, making it a promising candidate for clinical investigation.
The development of positron emission tomography (PET) imaging agents targeting MAGL is crucial for understanding endocannabinoid signaling and developing MAGL-targeted therapies. Researchers have successfully designed and synthesized fluoro-containing (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives, specifically [18F]5 ((4R)-1-{3-[2-(18F)fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one, [18F]T-401) from [], which exhibited high uptake in MAGL-rich regions and demonstrated potential as a PET radioligand for MAGL.
The modulation of potassium channels plays a significant role in regulating neuronal excitability and treating various neurological disorders. Compound (S)-5 (ML252) from [], a (4-(pyrrolidin-1-yl)phenyl)methanamine derivative, has been identified as a potent and selective inhibitor of the KCNQ2 potassium channel, suggesting its potential as a therapeutic agent for epilepsy and other neurological conditions.
(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have shown promise as allosteric modulators of the CB1 receptor, a potential therapeutic target for obesity, addiction, and other CNS disorders. 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) from [] exhibited negative allosteric modulator activity, reducing the efficacy of CB1 receptor agonists. This discovery highlights the potential of this class of compounds for developing novel therapeutics targeting the CB1 receptor.
The use of corrosion inhibitors is crucial for protecting metals from degradation in various industries. Researchers have explored the corrosion inhibition properties of (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives []. For example, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) from [] showed significant inhibition efficiency against mild steel corrosion in acidic environments, suggesting its potential application in industrial settings.
The development of new anticancer agents is an ongoing area of research. (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have shown promising anticancer activity in various studies. For instance, compound BPIQ from [] demonstrated significant inhibitory effects on human hepatocellular carcinoma cell lines by inducing ER stress and apoptosis, indicating its potential as a lead compound for developing new anticancer therapeutics.
The design and synthesis of new luminescent materials are crucial for developing advanced optical devices and sensors. Researchers have explored the luminescence properties of (4-(pyrrolidin-1-yl)phenyl)methanamine derivatives []. For example, (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone (Py-BP-PTZ) from [] exhibited aggregation-induced emission, polymorphism, and mechanochromism, indicating its potential for application in mechanosensors and data recording devices.
(4-(pyrrolidin-1-yl)phenyl)methanamine derivatives have been investigated for their catalytic activity in organic synthesis. Notably, cis-4-Pyrrolidin-1-yl-L-proline from [] exhibited superior catalytic efficiency and enantioselectivity compared to L-proline in the direct aldol reaction, demonstrating its potential as a chiral organocatalyst.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4